![molecular formula C10H6INOS2 B1599375 (E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one CAS No. 90947-00-5](/img/structure/B1599375.png)
(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one
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Overview
Description
“(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one” is a chemical compound with the CAS Number: 90947-00-5 and Linear Formula: C10H6INOS2 . It has a molecular weight of 347.2 . This compound is also known as ITC-3.
Molecular Structure Analysis
The IUPAC Name of the compound is (5E)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one . The InChI Code is 1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ .Scientific Research Applications
Supramolecular Self-Assembly and π–Hole Interactions
Research highlights the synthesis and supramolecular self-assembly of thioxothiazolidinone derivatives, including those similar to (E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one. These compounds exhibit interesting supramolecular assemblies in the solid state, driven by hydrogen bonding and diverse π–hole interactions. Such assemblies have been analyzed through experimental and theoretical analyses, demonstrating their potential for creating three-dimensional supramolecular frameworks (Andleeb et al., 2017).
Antimicrobial Activity
Several studies focus on synthesizing derivatives of thioxothiazolidin-4-one for antimicrobial applications. These compounds have shown promising activity against a variety of gram-positive and gram-negative bacteria. The synthesis methods often involve nucleophilic substitution and Knoevenagel condensation, highlighting the chemical versatility and potential of these compounds in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Molecular Structure and Conductivity
The synthesis and investigation of thiazolidin-4-one derivatives also extend to exploring their molecular structures, conductivity, and thermal properties. Such studies are vital for understanding the physical and chemical properties of these compounds, paving the way for their use in materials science and electronics (Kaya, Erçağ, & Çulhaoğlu, 2020).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives have been investigated for their potential anticancer and antiangiogenic effects. Novel derivatives synthesized for this purpose have demonstrated significant activity in inhibiting tumor growth and endothelial proliferation, indicating their potential as anticancer therapy candidates (Chandrappa et al., 2010).
Herbicidal Activity
Additionally, some derivatives of thioxothiazolidin-4-one have been synthesized and evaluated for their herbicidal activity against various plant species. These compounds offer a new avenue for the development of herbicides, showcasing the diverse applicability of thioxothiazolidin-4-one derivatives in agricultural sciences (Han et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUBCDZKKWCPS-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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